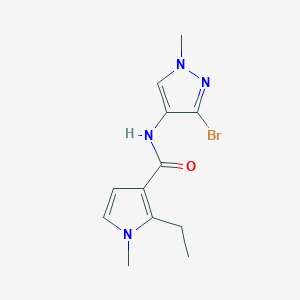![molecular formula C20H27N3O2 B7023967 4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B7023967.png)
4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide is a complex organic compound featuring a piperidine ring, a phenyl group, and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of the Phenyl Group: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Ethynyl Group: The ethynyl group can be added using Sonogashira coupling reactions, which involve palladium catalysts and copper co-catalysts.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The ethynyl and hydroxyl groups play crucial roles in these interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide: Lacks the ethynyl group, which may reduce its binding affinity and specificity.
4-ethynyl-4-hydroxy-N-phenylpiperidine-1-carboxamide: Lacks the methylpiperidinyl group, potentially altering its pharmacokinetic properties.
4-ethynyl-4-hydroxy-N-[4-(piperidin-1-yl)phenyl]piperidine-1-carboxamide: Lacks the methyl group on the piperidine ring, which may affect its overall stability and reactivity.
Uniqueness
4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide is unique due to the presence of both the ethynyl and methylpiperidinyl groups. These functional groups contribute to its high binding affinity, specificity, and potential for diverse applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-ethynyl-4-hydroxy-N-[4-(4-methylpiperidin-1-yl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-3-20(25)10-14-23(15-11-20)19(24)21-17-4-6-18(7-5-17)22-12-8-16(2)9-13-22/h1,4-7,16,25H,8-15H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTKTMVGLYDKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)N3CCC(CC3)(C#C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-Bromophenyl)methyl]-3-hydroxyazetidine-3-carboxamide](/img/structure/B7023888.png)
![tert-butyl N-[4-methoxy-1-[3-(methoxymethyl)azetidin-1-yl]butan-2-yl]carbamate](/img/structure/B7023896.png)
![1-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxan-3-yl]methyl]-3,3,5,5-tetramethylpiperazine](/img/structure/B7023918.png)
![1-[9-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)-6-oxa-9-azaspiro[4.5]decan-8-yl]-N,N-dimethylmethanamine](/img/structure/B7023921.png)
![4-[4-[(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)methylamino]piperidin-1-yl]benzonitrile](/img/structure/B7023929.png)
![N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1-(4-methylpyridin-2-yl)methanamine](/img/structure/B7023936.png)
![4-[4-[(4,4-Dimethoxyoxan-3-yl)amino]piperidin-1-yl]benzonitrile](/img/structure/B7023938.png)
![N-(3-fluorophenyl)-6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B7023941.png)
![N-(5-fluoropyridin-3-yl)-2-methylspiro[indole-3,4'-piperidine]-1'-carboxamide](/img/structure/B7023946.png)
![3-(1,3-dioxolan-2-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7023952.png)

![tert-butyl N-[3-[(3-bromo-1-methylpyrazol-4-yl)amino]-3-oxopropyl]carbamate](/img/structure/B7023977.png)
![N-[3-[ethyl(methylsulfonyl)amino]propyl]-2-(3-hydroxyphenyl)propanamide](/img/structure/B7023983.png)
![2-(4-methoxyphenyl)-1-spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclobutane]-5-ylethanone](/img/structure/B7023989.png)
